molecular formula C19H21N3O4 B12000024 Butyl 4-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)benzoate

Butyl 4-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)benzoate

Cat. No.: B12000024
M. Wt: 355.4 g/mol
InChI Key: GKATWMIFDRIQGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate group, a pyridinylmethyl group, and an oxoacetylamino group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzoate Intermediate: The initial step involves the esterification of 4-aminobenzoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the Pyridinylmethyl Group: The next step involves the reaction of the benzoate intermediate with 3-pyridinylmethylamine under basic conditions to form the corresponding amide.

    Oxidation and Acetylation: The final step involves the oxidation of the amide to introduce the oxo group, followed by acetylation to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate or pyridinylmethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxyl derivatives.

Scientific Research Applications

Butyl 4-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying enzyme-substrate interactions or as a ligand in receptor binding studies.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of Butyl 4-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-(((4-methylphenoxy)acetyl)amino)benzoate: Similar structure but with a methylphenoxy group instead of a pyridinylmethyl group.

    Methyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate: Similar structure but with a thiazolidinylidene group.

Uniqueness

Butyl 4-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)benzoate is unique due to the presence of the pyridinylmethyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

butyl 4-[[2-oxo-2-(pyridin-3-ylmethylamino)acetyl]amino]benzoate

InChI

InChI=1S/C19H21N3O4/c1-2-3-11-26-19(25)15-6-8-16(9-7-15)22-18(24)17(23)21-13-14-5-4-10-20-12-14/h4-10,12H,2-3,11,13H2,1H3,(H,21,23)(H,22,24)

InChI Key

GKATWMIFDRIQGD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.